molecular formula C15H14N2 B13676694 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13676694
M. Wt: 222.28 g/mol
InChI Key: BZZLQPBKYJRRSP-UHFFFAOYSA-N
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Description

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group at the 5-position and a p-tolyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through various methods. One efficient protocol involves the cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction. This method is catalyst-free, uses green solvents, and is operationally simple, scalable, and eco-friendly . The product can be collected through simple filtration, avoiding tedious and expensive purification techniques.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of green solvents and catalyst-free conditions makes the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed under mild conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using photocatalysis strategies.

    Reduction: Mild reducing agents such as sodium borohydride.

    Substitution: Halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in further synthetic applications.

Scientific Research Applications

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-6-8-13(9-7-11)14-10-17-12(2)4-3-5-15(17)16-14/h3-10H,1-2H3

InChI Key

BZZLQPBKYJRRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC=CC3=N2)C

Origin of Product

United States

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